Quinolin-8-yl trifluoromethanesulfonate
CAS No.: 108530-08-1
Cat. No.: VC20786022
Molecular Formula: C10H6F3NO3S
Molecular Weight: 277.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108530-08-1 |
|---|---|
| Molecular Formula | C10H6F3NO3S |
| Molecular Weight | 277.22 g/mol |
| IUPAC Name | quinolin-8-yl trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H |
| Standard InChI Key | YUWOECMFUBVGSE-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2 |
| Canonical SMILES | C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2 |
Introduction
Structural Properties and Chemical Identifiers
Quinolin-8-yl trifluoromethanesulfonate is characterized by its distinctive chemical structure featuring a quinoline core with a trifluoromethanesulfonate group attached at the 8-position. The molecular formula is C₁₀H₆F₃NO₃S, combining the aromatic quinoline system with the highly electron-withdrawing triflate functionality .
Chemical Identifiers and Representations
The compound can be represented through various chemical notation systems that precisely define its structure and composition, as detailed in Table 1.
Table 1: Chemical Identifiers for Quinolin-8-yl trifluoromethanesulfonate
| Identifier Type | Notation |
|---|---|
| Molecular Formula | C₁₀H₆F₃NO₃S |
| SMILES | C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2 |
| InChI | InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H |
| InChIKey | YUWOECMFUBVGSE-UHFFFAOYSA-N |
| CAS Number | 108530-08-1 |
Physical and Spectroscopic Properties
The compound typically appears as a pale yellow to light brown solid at room temperature . Its physical characterization is facilitated through various analytical techniques, including mass spectrometry, where it displays distinctive collision cross-section (CCS) values for different ionic species, as presented in Table 2.
Table 2: Predicted Collision Cross Section Values for Quinolin-8-yl trifluoromethanesulfonate
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 278.00932 | 157.3 |
| [M+Na]⁺ | 299.99126 | 166.6 |
| [M+NH₄]⁺ | 295.03586 | 162.4 |
| [M+K]⁺ | 315.96520 | 160.6 |
| [M-H]⁻ | 275.99476 | 153.3 |
| [M+Na-2H]⁻ | 297.97671 | 161.2 |
| [M]⁺ | 277.00149 | 157.7 |
| [M]⁻ | 277.00259 | 157.7 |
These collision cross-section values provide important fingerprinting data for the identification and characterization of the compound in complex mixtures and analytical studies .
Synthetic Applications
Role as an Electrophilic Reagent
Quinolin-8-yl trifluoromethanesulfonate functions as a highly effective electrophile in organic synthesis due to the excellent leaving group properties of the triflate moiety. The trifluoromethanesulfonate (–OSO₂CF₃) group is recognized as one of the most potent non-nucleophilic leaving groups in organic chemistry, significantly enhancing the compound's reactivity in substitution reactions .
Applications in Medicinal Chemistry and Drug Development
Quinoline Derivatives in Pharmaceutical Research
The quinoline core structure represents a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals. Quinolin-8-yl trifluoromethanesulfonate serves as a valuable intermediate for the synthesis of 8-substituted quinoline derivatives with potential applications in drug discovery .
Synthesis of Bioactive Compounds
The compound has been employed in the preparation of quinoline-based structures with diverse biological activities. In particular, its role in the synthesis of compounds with potential therapeutic applications is evidenced by its use in creating complex molecular architectures. For instance, it has been utilized in the synthesis of 5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-yl derivatives, which have been investigated for their biological activities .
Research Applications in Organometallic Chemistry
Platinum Complex Formation
Research findings have demonstrated the utility of trifluoromethanesulfonate derivatives in organometallic chemistry. Specifically, methyltriflate (MeOTf), which shares the trifluoromethanesulfonate functionality with our compound of interest, has been employed in the synthesis of chiral five-coordinate platinum(IV) complexes .
The reaction of dinuclear platinum(II) complexes containing quinoline-based ligands with methyltriflate produces mononuclear five-coordinate platinum(IV) complexes. These transformations highlight the important role of the triflate group as a counterion and as a reagent in organometallic synthesis .
Physical and Chemical Reactivity
Reactivity in Nucleophilic Substitution
The compound's enhanced reactivity in nucleophilic substitution reactions stems from the strong electron-withdrawing character of the trifluoromethyl group within the triflate functionality. This electronic configuration creates a highly electrophilic center at the 8-position of the quinoline ring, facilitating attack by various nucleophiles .
| Parameter | Specification |
|---|---|
| Purity | Typically 97% |
| Physical Form | Solid |
| Price (as of April 2025) | Approximately 520.00 € per gram |
| Packaging Options | Available in gram quantities |
| Storage Recommendations | Store in cool, dry conditions away from moisture |
The compound is marketed under both its systematic name (Quinolin-8-yl trifluoromethanesulfonate) and its common name (8-Quinolinyl Triflate) .
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